molecular formula C6H6ClN3O6S2 B13852944 2-Chloro-5-nitrobenzene-1,3-disulfonamide

2-Chloro-5-nitrobenzene-1,3-disulfonamide

Cat. No.: B13852944
M. Wt: 315.7 g/mol
InChI Key: PREZFYRUXJRWRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitrobenzene-1,3-disulfonamide typically involves the nitration and sulfonation of chlorobenzene derivatives. The process can be summarized as follows:

    Nitration: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

    Sulfonation: The nitrated product is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonamide groups at the 1 and 3 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitrobenzene-1,3-disulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

Scientific Research Applications

2-Chloro-5-nitrobenzene-1,3-disulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard for impurity analysis in pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated as an impurity in drugs like Hydrochlorothiazide, which is used to treat hypertension and fluid retention.

    Industry: Employed in the production of dyes, pigments, and other chemical intermediates

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitrobenzene-1,3-disulfonamide is primarily related to its role as an impurity in Hydrochlorothiazide. Hydrochlorothiazide affects the distal renal tubular mechanism of electrolyte reabsorption, leading to increased excretion of sodium and water. This helps in reducing fluid retention and lowering blood pressure .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzene-1,3-disulfonic acid
  • 2-Amino-5-nitrobenzene-1,3-disulfonamide
  • 2-Chloro-5-aminobenzene-1,3-disulfonamide

Comparison

2-Chloro-5-nitrobenzene-1,3-disulfonamide is unique due to the presence of both chloro and nitro groups, which influence its reactivity and applications. Compared to its analogs, it has distinct chemical properties that make it suitable for specific industrial and pharmaceutical applications .

Properties

Molecular Formula

C6H6ClN3O6S2

Molecular Weight

315.7 g/mol

IUPAC Name

2-chloro-5-nitrobenzene-1,3-disulfonamide

InChI

InChI=1S/C6H6ClN3O6S2/c7-6-4(17(8,13)14)1-3(10(11)12)2-5(6)18(9,15)16/h1-2H,(H2,8,13,14)(H2,9,15,16)

InChI Key

PREZFYRUXJRWRH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)N)Cl)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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